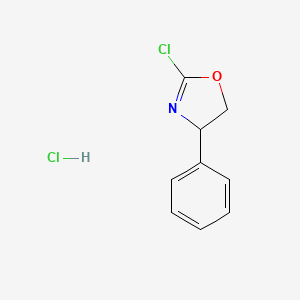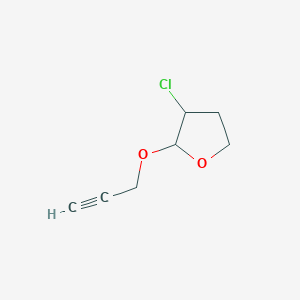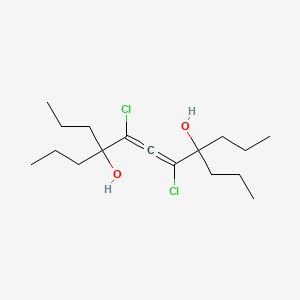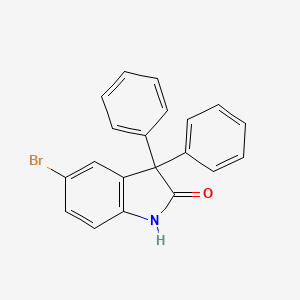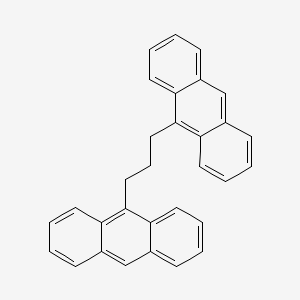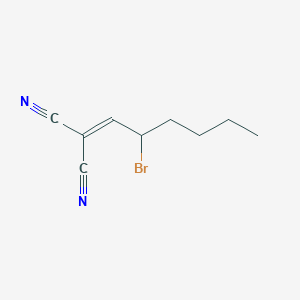
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes two sulfonic acid groups and two carboxylic acid groups attached to an anthracene backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by sulfonation and carboxylation reactions. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and sulfonating agents like sulfuric acid or chlorosulfonic acid. The carboxylation step may involve the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, chlorosulfonic acid, carbon dioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: Employed in staining techniques for microscopy, particularly in the visualization of cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism by which 9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. This property is exploited in photodynamic therapy, where the compound is activated by light to produce ROS that selectively target cancer cells. The sulfonic and carboxylic acid groups enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Known for its use as a biological stain (alizarin red S).
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Utilized in bioorthogonal reactions for labeling biomolecules.
4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue of the osteoarthritis drug rhein.
Uniqueness
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which impart distinct solubility and reactivity properties. This combination of functional groups makes it particularly versatile for various applications in chemistry, biology, and medicine.
Propiedades
Número CAS |
63346-60-1 |
|---|---|
Fórmula molecular |
C16H8O12S2 |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
9,10-dioxo-2,4-disulfoanthracene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H8O12S2/c17-11-5-3-1-2-4-6(5)12(18)8-7(11)9(15(19)20)14(30(26,27)28)10(16(21)22)13(8)29(23,24)25/h1-4H,(H,19,20)(H,21,22)(H,23,24,25)(H,26,27,28) |
Clave InChI |
WANWQTOOTOBJEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)O)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


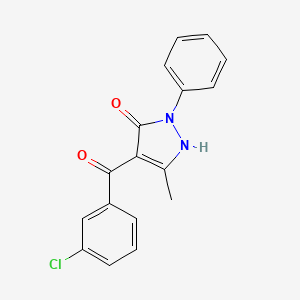
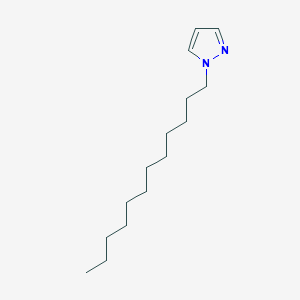
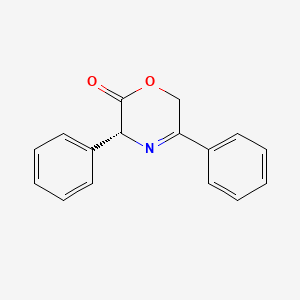

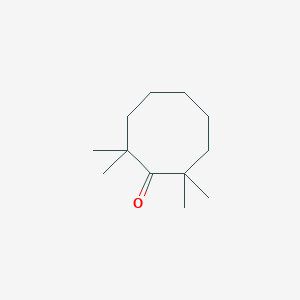
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)


